5Z-tetradecenoic acid 5Z-tetradecenoic acid Physeteric acid, also known as physeterate or 5Z-tetradecenoate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Physeteric acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Physeteric acid has been detected in multiple biofluids, such as blood and urine. Within the cell, physeteric acid is primarily located in the cytoplasm, membrane (predicted from logP) and adiposome. Physeteric acid can be converted into O-[(5Z)-tetradecenoyl]-L-carnitine and (5Z)-tetradecenoyl-CoA. Physeteric acid has been linked to several inborn metabolic disorders including long-chain-3-hydroxyacyl CoA dehydrogenase deficiency, very long chain acyl-CoA dehydrogenase deficiency, and multiple acyl-CoA dehydrogenase deficiency.
Cis-tetradec-5-enoic acid is a straight-chain, monounsaturated, 14-carbon long-chain fatty acid with a cis-double bond at position C-5 It is a long-chain fatty acid, a monounsaturated fatty acid and a tetradecenoic acid.
Brand Name: Vulcanchem
CAS No.: 5684-70-8
VCID: VC20874187
InChI: InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-10H,2-8,11-13H2,1H3,(H,15,16)/b10-9-
SMILES: CCCCCCCCC=CCCCC(=O)O
Molecular Formula: C₁₄H₂₆O₂
Molecular Weight: 226.35 g/mol

5Z-tetradecenoic acid

CAS No.: 5684-70-8

Cat. No.: VC20874187

Molecular Formula: C₁₄H₂₆O₂

Molecular Weight: 226.35 g/mol

* For research use only. Not for human or veterinary use.

5Z-tetradecenoic acid - 5684-70-8

Specification

CAS No. 5684-70-8
Molecular Formula C₁₄H₂₆O₂
Molecular Weight 226.35 g/mol
IUPAC Name (Z)-tetradec-5-enoic acid
Standard InChI InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-10H,2-8,11-13H2,1H3,(H,15,16)/b10-9-
Standard InChI Key AFGUVBVUFZMJMX-KTKRTIGZSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCC(=O)O
SMILES CCCCCCCCC=CCCCC(=O)O
Canonical SMILES CCCCCCCCC=CCCCC(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

5Z-Tetradecenoic acid belongs to the class of organic compounds known as long-chain fatty acids, characterized by an aliphatic tail containing between 13 and 21 carbon atoms . Its structure features a 14-carbon backbone with a carboxylic acid functional group and a cis (Z)-configured double bond at the Δ5 position (between carbons 5 and 6) . This specific configuration distinguishes it from other tetradecenoic acid isomers and influences its physical, chemical, and biological properties.

The molecular formula of 5Z-tetradecenoic acid is C₁₄H₂₆O₂ with a molecular weight of 226.355 g/mol . The structural arrangement can be represented using the SMILES notation: CCCCCCCC\C=C/CCCC(O)=O .

Chemical Identifiers and Nomenclature

5Z-Tetradecenoic acid is identified through various systematic naming conventions and numerical identifiers, as presented in Table 1.

Table 1: Chemical Identifiers for 5Z-Tetradecenoic Acid

Identifier TypeValue
IUPAC Name(Z)-tetradec-5-enoic acid
CAS Number5684-70-8
InChI KeyAFGUVBVUFZMJMX-KTKRTIGZSA-N
InChIInChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-10H,2-8,11-13H2,1H3,(H,15,16)/b10-9-
Common SynonymsPhyseteric acid, 5-tetradecenoate

The compound's nomenclature follows standard organic chemistry conventions, with "5Z" indicating the position and configuration of the double bond, where "Z" (from German "zusammen" meaning "together") designates that the higher priority groups are on the same side of the double bond .

Biochemical Significance

Metabolic Role

5Z-Tetradecenoic acid serves as an important metabolic intermediate in fatty acid β-oxidation pathways . During normal metabolism, fatty acids undergo sequential oxidation in mitochondria to generate energy through acetyl-CoA production. This compound specifically participates in the breakdown pathway of longer-chain fatty acids, where it emerges as an intermediate during the sequential removal of two-carbon units .

The acid's biological significance extends to its role in membrane structure and function, as fatty acids with similar structures are incorporated into phospholipids that form cellular membranes. Phospholipid fatty acids (PLFAs) such as 5Z-tetradecenoic acid contribute to membrane fluidity and permeability characteristics .

Association with Metabolic Disorders

5Z-Tetradecenoic acid is notably associated with inborn errors of metabolism, particularly very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency . In this condition, the enzyme responsible for catalyzing the first step in the mitochondrial β-oxidation of long-chain fatty acids is dysfunctional or absent. Consequently, 5Z-tetradecenoic acid and other metabolites accumulate in body tissues and fluids, leading to clinical manifestations including myopathy, rhabdomyolysis, and cardiomyopathy .

Research has demonstrated that the accumulation of this fatty acid contributes significantly to the pathophysiology of VLCAD deficiency, interfering with normal cellular functions and energetics . These findings highlight the importance of understanding the biochemical properties and effects of 5Z-tetradecenoic acid in both normal and pathological contexts.

Biological Effects on Mitochondrial Function

Impact on Bioenergetics

Studies investigating the biological effects of 5Z-tetradecenoic acid have revealed significant impacts on mitochondrial bioenergetics and homeostasis. Research using rat skeletal muscle models has demonstrated that this fatty acid exhibits multiple detrimental effects on mitochondrial function .

5Z-Tetradecenoic acid decreases ADP-stimulated (state 3) and CCCP-stimulated (uncoupled) respiration, particularly when mitochondria are supported by NADH-linked substrates compared to FADH₂-linked substrates . This selective inhibition suggests interference with specific components of the electron transport chain. Conversely, the acid increases resting respiration (state 4), indicating an uncoupling effect on oxidative phosphorylation .

The combined inhibitory and uncoupling effects significantly compromise mitochondrial energy production efficiency, potentially explaining the energy deficit observed in affected tissues of patients with VLCAD deficiency .

Pathophysiological Implications

Muscular Manifestations in VLCAD Deficiency

The accumulation of 5Z-tetradecenoic acid in patients with VLCAD deficiency is strongly associated with clinical manifestations, particularly in skeletal muscle . Patients commonly present with myopathy characterized by muscular pain, weakness, and recurrent episodes of rhabdomyolysis—a severe condition involving the breakdown of skeletal muscle tissue with the release of muscle fiber contents into the bloodstream .

Research findings suggest that the pathomechanisms linking 5Z-tetradecenoic acid accumulation to these muscular symptoms involve the compound's effects on mitochondrial function . The impairment of energy production through inhibition of mitochondrial respiration, coupled with the induction of mitochondrial permeability transition, creates an energy crisis in muscle cells that are highly dependent on oxidative metabolism .

The uncoupling effect further exacerbates this energy deficit by dissipating the proton gradient necessary for ATP synthesis. Over time, these metabolic disturbances can trigger muscle cell damage and death, manifesting as the clinical symptoms observed in affected patients .

Synthesis and Analytical Methods

Synthetic Approaches

The synthesis of 5Z-tetradecenoic acid can be achieved through various chemical approaches, with the Wittig reaction representing a commonly employed method . This synthetic route typically involves the reaction of (4-carboxybutyl)triphenylphosphonium bromide with a strong base such as sodium hexamethyldisilazane in tetrahydrofuran under an inert atmosphere . Subsequent addition of nonan-1-al in tetrahydrofuran results in the formation of the desired unsaturated carboxylic acid with the cis (Z) configuration .

Another synthetic approach includes stereoselective hydrogenation reactions that establish the cis-5 double bond with the required stereochemistry. These methods allow for the production of high-purity 5Z-tetradecenoic acid suitable for research and analytical applications .

Analytical Identification

The identification and characterization of 5Z-tetradecenoic acid in biological and synthetic samples typically employ various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) represents a primary method for analyzing fatty acid profiles, including the detection and quantification of 5Z-tetradecenoic acid in biological samples from patients with metabolic disorders .

High-performance liquid chromatography (HPLC) provides another powerful tool for separating and quantifying this fatty acid, particularly when coupled with ultraviolet or mass spectrometric detection. Nuclear magnetic resonance (NMR) spectroscopy offers detailed structural confirmation, especially for verifying the position and configuration of the double bond .

Research Applications

Model Systems for Mitochondrial Dysfunction

The well-characterized effects of 5Z-tetradecenoic acid on mitochondrial function make it a useful tool for creating experimental models of mitochondrial dysfunction . Researchers can employ this compound to induce specific patterns of bioenergetic impairment and membrane disruption, facilitating the study of pathological mechanisms and potential therapeutic interventions for mitochondrial disorders .

This application extends beyond VLCAD deficiency to broader investigations of conditions involving mitochondrial impairment, including neurodegenerative diseases, cardiac pathologies, and aging-related disorders where energy metabolism plays a crucial role .

Future Research Directions

Therapeutic Interventions

Understanding the specific mechanisms by which 5Z-tetradecenoic acid disrupts mitochondrial function opens avenues for developing targeted therapeutic interventions for VLCAD deficiency and related disorders. Future research might focus on compounds that can prevent or reverse the detrimental effects of this fatty acid on mitochondrial bioenergetics and membrane integrity .

Potential approaches could include:

  • Mitochondrial protective agents that prevent permeability transition

  • Compounds that enhance alternative energy production pathways

  • Molecules that facilitate the metabolism or clearance of accumulated 5Z-tetradecenoic acid

Structure-Activity Relationships

Further investigation into the structure-activity relationships of 5Z-tetradecenoic acid and related fatty acids could provide valuable insights into the molecular determinants of their biological effects. Understanding how specific structural features—such as chain length, degree of unsaturation, and double bond position—influence interactions with mitochondrial components would advance our knowledge of fatty acid biology and pathology .

Such research could employ systematic modifications of the 5Z-tetradecenoic acid structure, followed by comprehensive assessment of the resulting biological activities, potentially revealing critical structural elements for targeted drug design.

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